molecular formula C20H19N7S B482408 1-{[6-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE CAS No. 902045-37-8

1-{[6-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B482408
CAS No.: 902045-37-8
M. Wt: 389.5g/mol
InChI Key: ZZOSYONRCIQDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a benzotriazole moiety The presence of the tert-butylphenyl group adds to its stability and reactivity

Preparation Methods

The synthesis of 1-{[6-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are crucial for controlling the reaction pathways and products.

    Major Products: Depending on the reaction, products can include various substituted triazolothiadiazoles and benzotriazoles.

Scientific Research Applications

1-{[6-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and thiadiazole rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Compared to other triazolothiadiazoles, 1-{[6-(4-TERT-BUTYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE stands out due to its unique structural features and enhanced stability. Similar compounds include:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based materials
  • Benzotriazole derivatives

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

CAS No.

902045-37-8

Molecular Formula

C20H19N7S

Molecular Weight

389.5g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19N7S/c1-20(2,3)14-10-8-13(9-11-14)18-24-27-17(22-23-19(27)28-18)12-26-16-7-5-4-6-15(16)21-25-26/h4-11H,12H2,1-3H3

InChI Key

ZZOSYONRCIQDEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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